4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline
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Overview
Description
4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a quinoline moiety with a pyrrolo[1,2-b]pyrazole ring system, which is further substituted with a methoxypyridine group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis may start with the preparation of a pyrrolo[1,2-b]pyrazole intermediate, which is then coupled with a quinoline derivative under specific reaction conditions such as the use of tetrahydrofuran as a solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification methods like chromatography and crystallization ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
- Pyrazoloquinolines
- Imidazole-containing compounds
Uniqueness
4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxypyridine moiety enhances its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[2-(6-methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline |
InChI |
InChI=1S/C21H18N4O/c1-26-19-10-4-8-17(23-19)21-20(18-9-5-13-25(18)24-21)15-11-12-22-16-7-3-2-6-14(15)16/h2-4,6-8,10-12H,5,9,13H2,1H3 |
InChI Key |
IFDGXFRJVUAOKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=NN3CCCC3=C2C4=CC=NC5=CC=CC=C45 |
Origin of Product |
United States |
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